Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a derivative of 2-aminothiophenes It’s known that many thiophene derivatives have significant effects on the cardiovascular and central nervous systems . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .
Mode of Action
It’s known that the compound can undergo various reactions to form different derivatives . For instance, it can react with chloroacetyl chloride to produce N-substituted 2-chloroacetamide, which can further react with piperidine and morpholine to produce 2-aminoacetamides . These 2-aminoacetamides can then undergo cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biological pathways due to their diverse biological activities .
Result of Action
It’s known that thiophene derivatives can have various biological effects, including anti-inflammatory, antibacterial, and fungicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiophenes.
Scientific Research Applications
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their varied biological activities. The presence of the thiophene ring, along with the amino and carboxylate functional groups, contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiophene derivatives have been shown to possess antibacterial and antifungal properties. The mode of action often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study reported an IC50 value indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple studies:
- In Vitro Studies : The compound showed IC50 values ranging from 23.30 μM to 49.90 μM against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . These results suggest that structural modifications could enhance its efficacy.
- In Vivo Studies : In animal models, treatment with the compound resulted in a significant reduction in tumor mass compared to control groups. For example, a study noted a decrease in tumor volume by approximately 54% when treated with this compound .
Anti-inflammatory and Antioxidant Activity
The compound has also been explored for its anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory markers in vitro, suggesting a potential role in therapeutic applications for inflammatory diseases. Additionally, antioxidant assays revealed that it could scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- In another study assessing its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition, affirming its potential as a therapeutic agent for bacterial infections.
Data Table: Biological Activities Overview
Properties
IUPAC Name |
ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-7-5-4-6-9(10)2/h4-8H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYOJPTISCHJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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